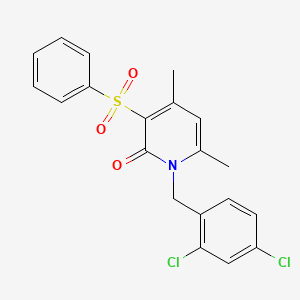
1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone (DCBP) is a synthetic compound with a wide range of applications in scientific research. It is a versatile organic compound that has been used in a variety of biochemical and physiological studies. DCBP has been used for its ability to act as a catalyst or inhibitor in various biochemical and physiological processes. In addition, DCBP has been used as a tool for studying the mechanism of action of enzymes and other proteins.
Aplicaciones Científicas De Investigación
1. Precursors for Pyridinone Ortho-Quinodimethanes
Sulfolene pyridinones, including compounds related to 1-(2,4-dichlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone, serve as precursors for pyridinone ortho-quinodimethanes. These intermediates are useful in synthesizing more complex molecular structures through in situ reactions with dienophiles. This process demonstrates the compound's role in facilitating intricate chemical synthesis (Govaerts et al., 2002).
2. Synthesis of Novel Antimicrobial Agents
A study on the synthesis of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, including structures similar to the compound , revealed that these derivatives possess significant antimicrobial properties. Some derivatives showed activity surpassing that of the reference drug, indicating potential applications in the development of new antimicrobial agents (Alsaedi et al., 2019).
3. Development of Fluorinated Polyamides
Research involving the synthesis of fluorinated polyamides containing pyridine and sulfone moieties, where compounds similar to this compound were used, highlighted its utility in developing new materials. These polyamides exhibited desirable properties like high solubility, thermal stability, and low dielectric constants, suggesting their potential application in advanced material science (Liu et al., 2013).
4. Synthesis and Green Metric Evaluation
The synthesis and evaluation of related compounds have been studied with a focus on green chemistry principles. One such study involved the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, which demonstrated improvements in atom economy and reduced waste generation, underscoring the compound's role in environmentally friendly chemical processes (Gilbile et al., 2017).
5. Heterocyclic Synthesis
The compound has applications in heterocyclic synthesis, with studies showing its use in creating novel pyrazole, pyridine, and pyrimidine derivatives. This demonstrates its utility in expanding the diversity of heterocyclic compounds, which are important in various fields of chemical research (Fadda et al., 2012).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-[(2,4-dichlorophenyl)methyl]-4,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO3S/c1-13-10-14(2)23(12-15-8-9-16(21)11-18(15)22)20(24)19(13)27(25,26)17-6-4-3-5-7-17/h3-11H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZUSZZQDJTLGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

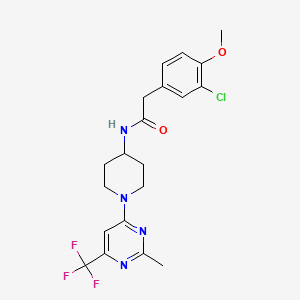
![N-(4-butylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2409115.png)
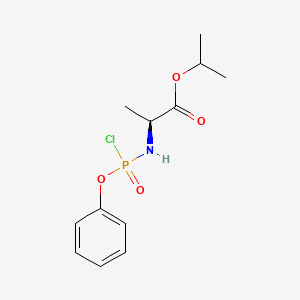
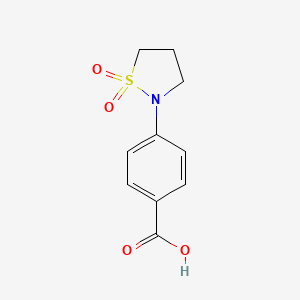
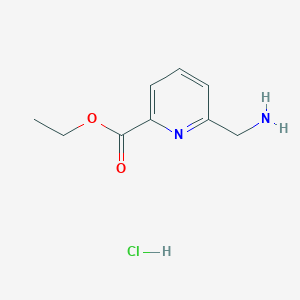
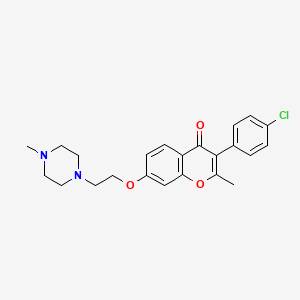
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2409122.png)
![7-chloro-N-(4-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2409123.png)
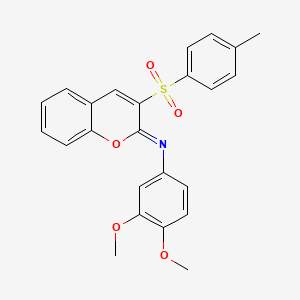
![Ethyl 4-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2409128.png)
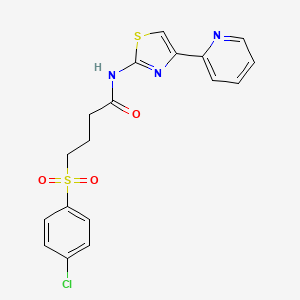
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2409131.png)
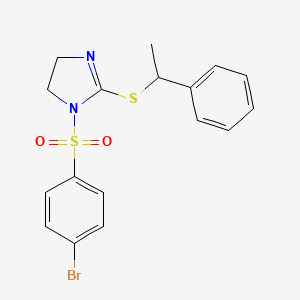
![(Z)-ethyl 2-((3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2409135.png)